5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The oxadiazole ring is then formed through cyclization reactions, often using reagents like hydrazine or thiosemicarbazide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction results in the formation of alcohols or amines.
Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: Its stability and reactivity make it useful in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to specific biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acid
1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness: 5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride stands out due to its specific structural features, such as the presence of the oxadiazole ring and the trifluoromethyl group in a piperidine derivative. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methyl-3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O.ClH/c1-7-14-9(15-17-7)6-16-4-2-8(3-5-16)10(11,12)13;/h8H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDCRAJVVMQEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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